molecular formula C16H16FNO3S2 B12148191 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B12148191
M. Wt: 353.4 g/mol
InChI Key: XJTBCNABBIYXFB-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzamide core with a tetrahydrothiophene sulfone and a thiophen-2-ylmethyl group, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene sulfoneCommon reagents used in these reactions include fluorinating agents, sulfonating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, using similar reagents and catalysts as in laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more highly oxidized sulfone derivative, while reduction could produce a desulfonated benzamide.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents on the benzene ring or variations in the tetrahydrothiophene sulfone group. Examples include:

Uniqueness

What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide apart is its combination of a fluorine atom on the benzamide ring and the thiophen-2-ylmethyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H16FNO3S2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C16H16FNO3S2/c17-15-6-2-1-5-14(15)16(19)18(10-13-4-3-8-22-13)12-7-9-23(20,21)11-12/h1-6,8,12H,7,9-11H2

InChI Key

XJTBCNABBIYXFB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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